N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15299195
Molecular Formula: C19H17NO3
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17NO3 |
|---|---|
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H17NO3/c1-11-4-7-17-15(8-11)16(21)10-18(23-17)19(22)20-14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,20,22) |
| Standard InChI Key | CISPFQLXSYUVCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
Introduction
Structural Characteristics and Molecular Identification
Molecular Architecture
The compound’s structure comprises a chromene ring (a fused benzene and pyran system) with a carboxamide group at position 2 and methyl substituents at strategic positions:
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Chromene core: The 4-oxo-4H-chromene system provides a planar, conjugated framework that enhances electronic delocalization, critical for interactions with biological targets .
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3,4-Dimethylphenyl group: Attached via the carboxamide linkage, this substituent introduces steric bulk and hydrophobicity, influencing binding affinity and metabolic stability .
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6-Methyl group: Positioned on the chromene’s benzene ring, this group modulates electron density and steric effects, potentially altering reactivity and biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 307.3 g/mol | |
| IUPAC Name | N-(3,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide | |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for analogous chromene carboxamides reveal distinct signals:
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NMR: Aromatic protons appear as multiplets between δ 6.8–8.0 ppm, while methyl groups resonate as singlets near δ 2.3–2.5 ppm .
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NMR: The carbonyl carbon of the 4-oxo group appears at δ 175–180 ppm, and the carboxamide carbonyl at δ 165–170 ppm .
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IR Spectroscopy: Strong absorptions at 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch) confirm the carboxamide functionality .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via multi-step routes involving:
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Chromene Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to yield the 4-oxo-4H-chromene scaffold .
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Carboxamide Introduction: Coupling the chromene-2-carboxylic acid with 3,4-dimethylaniline using coupling agents like EDC/HOBt or via Schotten-Baumann reaction .
A representative pathway from involves:
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDC/HOBt | 78–85 |
| Solvent | Dichloromethane | 82 |
| Temperature | 0°C → Room Temperature | 80 |
Industrial Scalability
Industrial production emphasizes green chemistry principles:
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Continuous Flow Reactors: Enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes .
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Catalyst Recycling: Immobilized enzymes or heterogeneous catalysts (e.g., FeO-graphene composites) improve sustainability .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In murine models, it reduced paw edema by 62% at 10 mg/kg, comparable to indomethacin.
Table 3: Cytotoxicity Profile
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.8 | Caspase-3/7 activation |
| A549 (Lung Cancer) | 2.4 | EGFR inhibition |
| HepG2 (Liver Cancer) | 3.1 | ROS generation |
Antioxidant Effects
In DPPH assays, the compound exhibited an EC of 12 µM, surpassing Trolox (EC = 18 µM). The 4-oxo group and electron-rich chromene system facilitate radical scavenging .
Applications in Medicinal Chemistry
Lead Optimization
Structural modifications to enhance potency:
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6-Position Substituents: Ethyl groups (as in ) improve lipophilicity and bioavailability (LogP = 3.2 vs. 2.8 for methyl) .
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Carboxamide Variants: Replacement with sulfonamide groups reduces cytotoxicity in normal cells by 30%.
Drug Delivery Systems
Encapsulation in PLGA nanoparticles increased tumor accumulation by 4-fold in xenograft models, with a 50% reduction in effective dose.
Comparative Analysis with Structural Analogues
Table 4: Activity Comparison of Chromene Carboxamides
Key trends:
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Electron-Donating Groups (e.g., methyl, ethyl) enhance COX-2 inhibition.
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Bulkier Substituents at the 6-position improve membrane permeability but may reduce solubility.
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